Silahexocyclium
Description
Silahexocyclium is a silicon-containing antimuscarinic compound characterized by its hexocyclic structure, where a silicon atom replaces a carbon atom in the analogous hexocyclium molecule. This substitution introduces distinct physicochemical properties, including altered lipophilicity and metabolic stability, which influence its pharmacological profile . This compound exhibits high affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1–M5 subtypes, making it a candidate for therapeutic applications in conditions like overactive bladder and chronic obstructive pulmonary disease (COPD) . Its mechanism involves competitive inhibition of acetylcholine binding, thereby modulating parasympathetic nervous system activity.
Properties
CAS No. |
124393-85-7 |
|---|---|
Molecular Formula |
C19H33N2OSi+ |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-phenylsilane |
InChI |
InChI=1S/C19H33N2OSi/c1-21(2)15-13-20(14-16-21)17-23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,19,22H,4,7-8,11-17H2,1-2H3/q+1 |
InChI Key |
GBISIIAKUATURW-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3)O)C |
Synonyms |
sila-hexocyclium silahexocyclium |
Origin of Product |
United States |
Preparation Methods
The preparation of Silahexocyclium involves several synthetic routes and reaction conditions. One common method includes the use of cyclohexyl and dimethylpiperazinyl groups, which are combined through a series of chemical reactions to form the final compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
In industrial production, this compound is synthesized using large-scale chemical reactors that allow for precise control over the reaction conditions. This ensures high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Silahexocyclium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, in an oxidation reaction, this compound can be converted into its corresponding oxide, while in a reduction reaction, it can be reduced to a simpler form. Substitution reactions involve the replacement of one functional group with another, leading to the formation of various derivatives of this compound .
Scientific Research Applications
Silahexocyclium has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry studies, where it helps to stabilize metal complexes. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets .
In medicine, this compound is being explored for its potential use in drug development, particularly for its ability to modulate certain biological pathways. In industry, it is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Silahexocyclium involves its interaction with specific molecular targets and pathways. It acts as an antagonist to certain receptors, thereby inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
For example, this compound has been shown to interact with M1 receptors, leading to the inhibition of their activity. This can result in various physiological effects, such as modulation of neurotransmitter release and regulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexocyclium
Hexocyclium, the carbon-based analog of silahexocyclium, shares a nearly identical hexocyclic framework but lacks the silicon atom. Key differences include:
- Receptor Selectivity : this compound demonstrates 3–5-fold higher binding affinity (Ki) for M3 receptors compared to hexocyclium, as shown in radioligand displacement assays (Table 1) . This selectivity is critical for targeting smooth muscle contraction in the bladder and airways.
- Metabolic Stability : The silicon-carbon bond in this compound reduces susceptibility to hepatic cytochrome P450 oxidation, extending its half-life relative to hexocyclium .
Hexahydro-sila-diphenidol
Hexahydro-sila-diphenidol, another silicon-containing antimuscarinic, differs in its diphenidol-derived structure. Comparative studies reveal:
- Functional Antagonism : this compound shows superior potency in functional assays (IC50 = 2.1 nM for M3 receptors) compared to hexahydro-sila-diphenidol (IC50 = 5.8 nM) .
- Subtype Specificity : Hexahydro-sila-diphenidol exhibits broader activity across M1–M5 subtypes, whereas this compound’s selectivity for M3 receptors minimizes off-target effects like cognitive impairment (associated with M1 inhibition) .
Data Tables: Pharmacological Profiles
Table 1: Binding Affinities (Ki, nM) of this compound and Analogs at mAChR Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 |
|---|---|---|---|---|---|
| This compound | 8.2 | 12.5 | 1.3 | 9.7 | 10.1 |
| Hexocyclium | 15.6 | 18.9 | 4.5 | 14.2 | 16.8 |
| Hexahydro-sila-diphenidol | 3.9 | 4.2 | 5.8 | 3.5 | 4.8 |
Table 2: Functional Antagonism (IC50, nM) in Isolated Tissue Models
| Compound | Guinea Pig Ileum (M3) | Rat Striatum (M4) |
|---|---|---|
| This compound | 2.1 | 8.9 |
| Hexocyclium | 6.7 | 12.4 |
| Hexahydro-sila-diphenidol | 5.8 | 4.3 |
Mechanistic and Clinical Implications
- Silicon Substitution : The silicon atom in this compound enhances steric bulk and electron distribution, improving receptor fit and reducing off-target binding .
- Therapeutic Advantages: this compound’s M3 selectivity and extended half-life translate to reduced dosing frequency and fewer anticholinergic side effects (e.g., dry mouth, tachycardia) compared to non-selective analogs like hexahydro-sila-diphenidol .
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